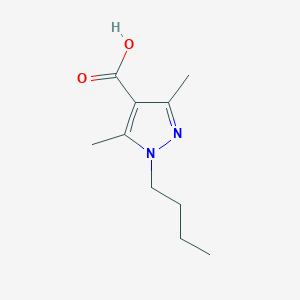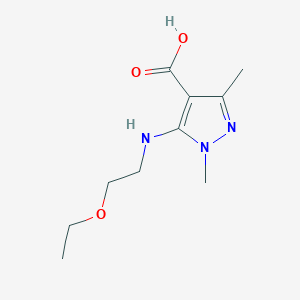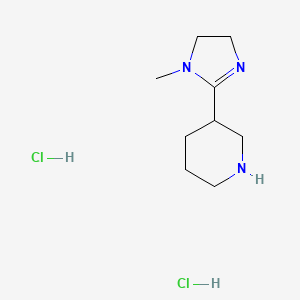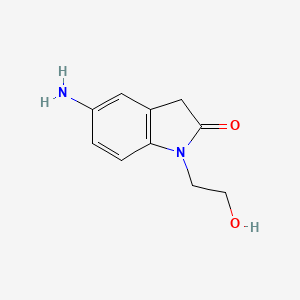
5-Amino-1-(2-hydroxyethyl)-2,3-dihydro-1h-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-(2-hydroxyethyl)-2,3-dihydro-1h-indol-2-one is an organic compound with a unique structure that includes an indole ring, an amino group, and a hydroxyethyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-hydroxyethyl)-2,3-dihydro-1h-indol-2-one typically involves the reaction of indole derivatives with appropriate reagents to introduce the amino and hydroxyethyl groups. One common method involves the use of 2-hydroxyethylamine and an indole precursor under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-1-(2-hydroxyethyl)-2,3-dihydro-1h-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the indole ring or the amino group.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
5-Amino-1-(2-hydroxyethyl)-2,3-dihydro-1h-indol-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism by which 5-Amino-1-(2-hydroxyethyl)-2,3-dihydro-1h-indol-2-one exerts its effects involves interactions with various molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The indole ring can interact with aromatic residues in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1-(2-hydroxyethyl)pyrazole: Similar structure but with a pyrazole ring instead of an indole ring.
5-Amino-1-(2-chloroethyl)-4-cyanoimidazole: Contains a cyano group and a chloroethyl side chain, differing in functional groups and ring structure.
Propiedades
Fórmula molecular |
C10H12N2O2 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
5-amino-1-(2-hydroxyethyl)-3H-indol-2-one |
InChI |
InChI=1S/C10H12N2O2/c11-8-1-2-9-7(5-8)6-10(14)12(9)3-4-13/h1-2,5,13H,3-4,6,11H2 |
Clave InChI |
GYNUWXVYISWAOZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)N)N(C1=O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


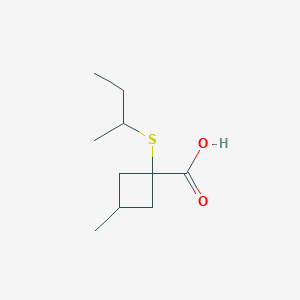

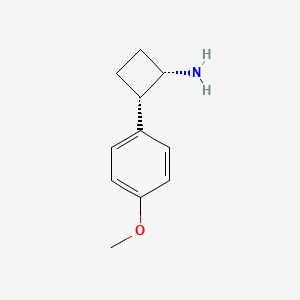
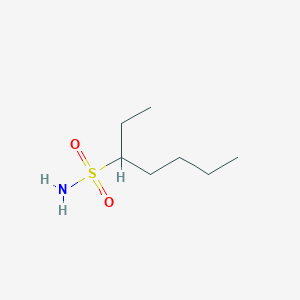
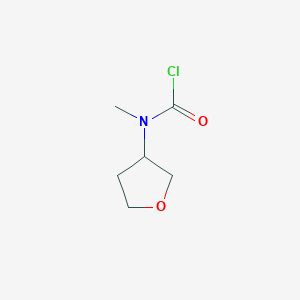
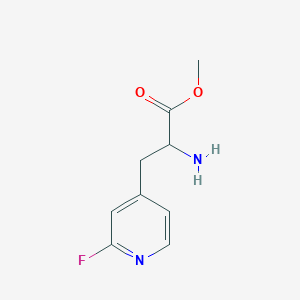
![5-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1-methyltriazole-4-carboxylic acid](/img/structure/B13630681.png)

![(1S,5R)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylicacid](/img/structure/B13630690.png)


